REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][CH:11]([CH3:14])[CH:10]([N:15]([CH3:25])[C:16]2[C:17]3[CH:24]=[CH:23][NH:22][C:18]=3[N:19]=[CH:20][N:21]=2)[CH2:9]1)C1C=CC=CC=1>C(O)C.[OH-].[OH-].[Pd+2]>[CH3:25][N:15]([CH:10]1[CH:11]([CH3:14])[CH2:12][CH2:13][NH:8][CH2:9]1)[C:16]1[C:17]2[CH:24]=[CH:23][NH:22][C:18]=2[N:19]=[CH:20][N:21]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture agitated (Parr-Shaker) under an atmosphere of hydrogen (50 psi) at room temperature for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The Celite filtered
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue purified by flash chromatography (silica; 5% methanol in dichoromethane)
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
CN(C=1C2=C(N=CN1)NC=C2)C2CNCCC2C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.48 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][CH:11]([CH3:14])[CH:10]([N:15]([CH3:25])[C:16]2[C:17]3[CH:24]=[CH:23][NH:22][C:18]=3[N:19]=[CH:20][N:21]=2)[CH2:9]1)C1C=CC=CC=1>C(O)C.[OH-].[OH-].[Pd+2]>[CH3:25][N:15]([CH:10]1[CH:11]([CH3:14])[CH2:12][CH2:13][NH:8][CH2:9]1)[C:16]1[C:17]2[CH:24]=[CH:23][NH:22][C:18]=2[N:19]=[CH:20][N:21]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture agitated (Parr-Shaker) under an atmosphere of hydrogen (50 psi) at room temperature for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The Celite filtered
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue purified by flash chromatography (silica; 5% methanol in dichoromethane)
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
CN(C=1C2=C(N=CN1)NC=C2)C2CNCCC2C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.48 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |